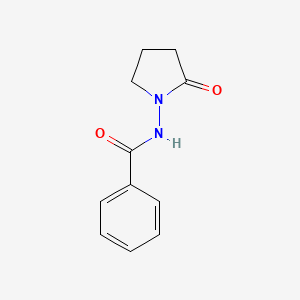
1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with an ethyl group at the 3-position and a phenylsulfonyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. For instance, the pyrrole can be treated with ethyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the pyrrole with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives
Aplicaciones Científicas De Investigación
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylsulfonyl-1H-pyrrole: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-1-(phenylsulfonyl)-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different steric and electronic effects.
1-(Phenylsulfonyl)-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, which can influence its chemical properties and applications.
Uniqueness
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of both the ethyl and phenylsulfonyl groups, which confer distinct steric and electronic properties
Propiedades
Número CAS |
97188-23-3 |
|---|---|
Fórmula molecular |
C12H13NO2S |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-ethylpyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-2-11-8-9-13(10-11)16(14,15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Clave InChI |
KOPAUENYKMEFPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
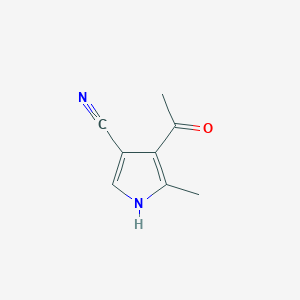

![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
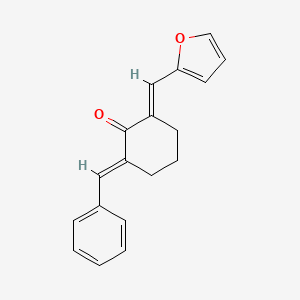
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
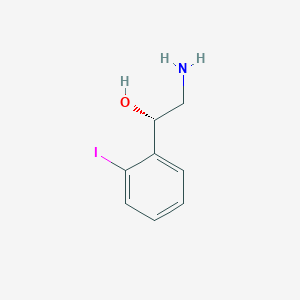

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)
![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
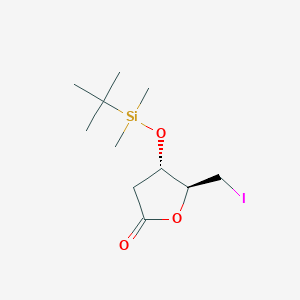
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)

